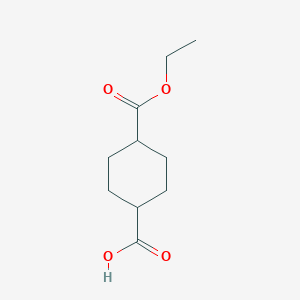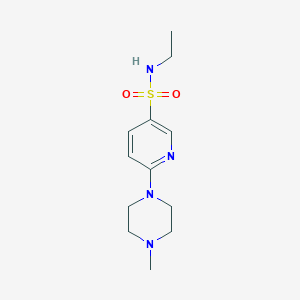
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound which belongs to the class of sulfonamides. It has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in various physiological processes such as bone resorption, angiogenesis, and tumor invasion. Inhibition of these enzymes may lead to the suppression of these processes, thereby providing potential therapeutic benefits.
生化和生理效应
Studies have shown that 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- in laboratory experiments is its potential therapeutic applications. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Studies have shown that this compound may have toxic effects on certain cell types, which may limit its use in certain experiments.
未来方向
There are various future directions for the research on 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)-. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and microbial infections. Additionally, further studies may be conducted to elucidate the mechanism of action of this compound and to identify its potential targets. Furthermore, future studies may explore the potential of this compound as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound with potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. Further studies are needed to elucidate its mechanism of action and to identify its potential targets for drug development.
合成方法
The synthesis of 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- can be achieved using various methods. One of the commonly used methods involves the reaction of 3-pyridinesulfonamide with N-ethyl-4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography.
科学研究应用
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has been used in various scientific research studies to investigate its potential as a therapeutic agent for the treatment of various diseases.
属性
CAS 编号 |
38029-93-5 |
|---|---|
产品名称 |
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- |
分子式 |
C12H20N4O2S |
分子量 |
284.38 g/mol |
IUPAC 名称 |
N-ethyl-6-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-3-14-19(17,18)11-4-5-12(13-10-11)16-8-6-15(2)7-9-16/h4-5,10,14H,3,6-9H2,1-2H3 |
InChI 键 |
VKSFPOXEASNWNQ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
规范 SMILES |
CCNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
其他 CAS 编号 |
38029-93-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



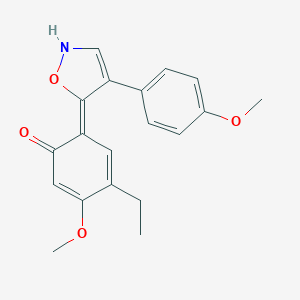
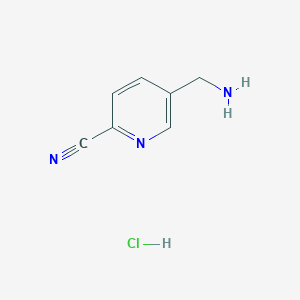

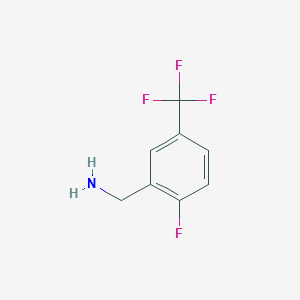
![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)
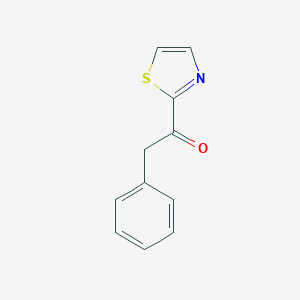
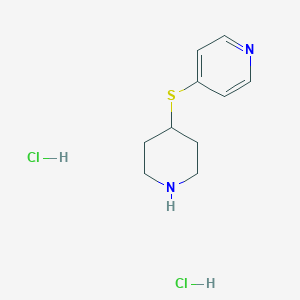
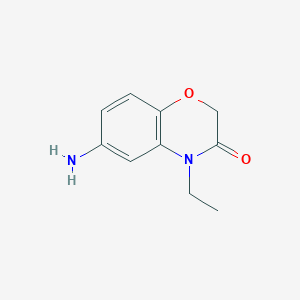


![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)


